molecular formula C16H14O4 B2383162 4-[4-(Acetyloxymethyl)phenyl]benzoic acid CAS No. 2324105-17-9

4-[4-(Acetyloxymethyl)phenyl]benzoic acid

Cat. No.: B2383162
CAS No.: 2324105-17-9
M. Wt: 270.284
InChI Key: QYEKAUWFECPKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetyloxymethyl)phenyl]benzoic acid typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetyloxymethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Acetyloxymethyl)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Acetyloxymethyl)phenyl]benzoic acid primarily involves its ester group, which can undergo hydrolysis to release the active hydroxymethylbenzoic acid. This hydrolysis reaction is catalyzed by esterases in biological systems. The released hydroxymethylbenzoic acid can then participate in various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Acetyloxymethyl)phenyl]benzoic acid is unique due to its acetyloxymethyl group, which imparts distinct chemical reactivity and potential for hydrolysis. This makes it particularly useful in applications where controlled release of the hydroxymethylbenzoic acid is desired .

Properties

IUPAC Name

4-[4-(acetyloxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKAUWFECPKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.